Qnihyjtwljqhsy-uhfffaoysa-
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Overview
Description
Methyl 4-iodophenyl carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with an iodine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-iodophenyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-iodophenyl carbamate may involve the use of more scalable and efficient methods. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodophenyl carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbamate group can be oxidized or reduced to form different functional groups, such as amides or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include amides, alcohols, and other derivatives of the carbamate group.
Scientific Research Applications
Methyl 4-iodophenyl carbamate has several applications in scientific research:
Mechanism of Action
Methyl 4-iodophenyl carbamate can be compared with other carbamate derivatives, such as:
Methyl 4-bromophenyl carbamate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-chlorophenyl carbamate: Contains a chlorine atom, which also affects its chemical behavior and applications.
Uniqueness: The presence of the iodine atom in methyl 4-iodophenyl carbamate makes it unique among carbamate derivatives. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
- Methyl 4-bromophenyl carbamate
- Methyl 4-chlorophenyl carbamate
- Methyl 4-fluorophenyl carbamate
Properties
CAS No. |
13538-51-7 |
---|---|
Molecular Formula |
C8H8INO2 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
(4-iodophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8INO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
InChI Key |
QNIHYJTWLJQHSY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=C(C=C1)I |
Origin of Product |
United States |
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